2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI)
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Overview
Description
2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): is a synthetic organic compound that belongs to the class of carboxamides. This compound features a unique structure combining an isoxazole ring and a tetrahydronaphthalene moiety, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.
Synthesis of Tetrahydronaphthalene: The tetrahydronaphthalene moiety can be prepared via hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reaction: The final step involves coupling the isoxazole ring with the tetrahydronaphthalene moiety through an amide bond formation. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carboxamide derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): can be compared with other similar compounds to highlight its uniqueness:
N-(5-methylisoxazol-3-yl)malonamide: Similar in structure but lacks the tetrahydronaphthalene moiety, leading to different chemical and biological properties.
N-(5-methylisoxazol-3-yl)oxalamide: Another related compound with distinct structural features and applications.
The unique combination of the isoxazole ring and tetrahydronaphthalene moiety in 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI)
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBIIWJSHQSRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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